

initial characterization of cefpirome sulfate's antimicrobial activity

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Compound of Interest

Compound Name: cefpirome sulfate

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The Antimicrobial Profile of Cefpirome Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

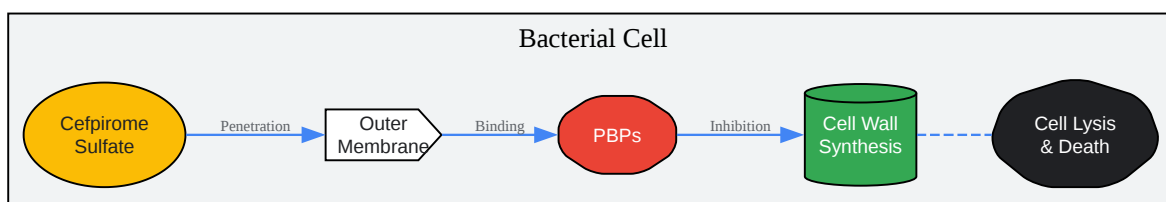
Cefpirome sulfate, a fourth-generation cephalosporin, exhibits a broad spectrum of potent antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive initial characterization of **cefpirome sulfate's** antimicrobial properties. It includes a detailed summary of its minimum inhibitory concentrations (MICs) against various clinically relevant pathogens, its binding affinities for essential bacterial enzymes known as penicillin-binding proteins (PBPs), and its bactericidal kinetics as demonstrated through time-kill assays. Furthermore, this guide outlines the detailed experimental protocols for the key assays cited, offering a foundational resource for researchers and professionals in the fields of microbiology and drug development.

Mechanism of Action

Cefpirome sulfate exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^{[1][2][3]} The primary molecular target of cefpirome is a group of enzymes known as penicillin-binding proteins (PBPs).^{[1][2][3]} These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial

cell wall.[2] By binding to and inactivating these essential enzymes, cefpirome disrupts the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[1][2][3]

The chemical structure of cefpirome, characterized by a zwitterionic nature, facilitates its penetration across the outer membrane of Gram-negative bacteria.[1] This enhanced penetration, coupled with a high affinity for multiple PBPs, contributes to its broad spectrum of activity.[2] Notably, cefpirome demonstrates stability against many common β -lactamases, enzymes produced by some bacteria that can inactivate many β -lactam antibiotics.[2]



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Mechanism of action of **cefpirome sulfate**.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentrations (MIC)

The in vitro potency of **cefpirome sulfate** against a wide range of bacterial isolates is summarized below. The data are presented as the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: In Vitro Activity of Cefpirome Sulfate Against Gram-Positive Isolates

Organism	No. of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Staphylococcus aureus (Methicillin-Susceptible)	524	2.0	2.0
Staphylococcus aureus (Methicillin-Resistant)	47	8.0	32.0
Streptococcus pneumoniae (Penicillin-Susceptible)	177	≤0.06	0.125
Streptococcus pneumoniae (Penicillin-Intermediate)	177	0.5	1.0
Streptococcus pneumoniae (Penicillin-Resistant)	177	1.0	2.0
Lancefield Group D Streptococci	-	-	-

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Table 2: In Vitro Activity of Cefpirome Sulfate Against Gram-Negative Isolates

Organism	No. of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)
Enterobacteriaceae	524	≤0.5	≤0.5
Haemophilus influenzae	524	≤0.5	≤0.5
Neisseria spp.	524	≤0.5	≤0.5
Pseudomonas aeruginosa	524	8.0	8.0

Data compiled from a study with 524 clinical isolates.[\[4\]](#)

Penicillin-Binding Protein (PBP) Affinity

The efficacy of **cefpirome sulfate** is directly related to its binding affinity for various PBPs. The 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of PBP activity, is a key measure of this affinity. Lower IC₅₀ values indicate a higher binding affinity.

Table 3: Cefpirome Sulfate IC₅₀ Values for Penicillin-Binding Proteins

Organism	PBP	IC ₅₀ (µg/mL)
Escherichia coli K-12	PBP 1a	1.0
PBP 1b	2.0	
PBP 2	2.0	
PBP 3	0.5	
Pseudomonas aeruginosa SC8329	PBP 1a	0.5
PBP 1b	0.5	
PBP 2	>25	
PBP 3	<0.0025	
Staphylococcus aureus (Methicillin-Susceptible)	PBP 1	Primary Affinity
PBP 2	Primary Affinity	
Staphylococcus aureus (Methicillin-Resistant)	PBP 1	
PBP 2	Primary Affinity	
PBP 2a	Not saturated by 64 mg/L	
Streptococcus pneumoniae D39	PBP 1a	
PBP 2b	-	
PBP 2x	Co-selective	
PBP 3	Co-selective	

Data compiled from multiple sources. A '-' indicates data was not available in the cited sources. "Primary Affinity" indicates a principal target without a specific IC₅₀ value provided.[\[2\]](#)[\[6\]](#)

Bactericidal Activity: Time-Kill Assays

Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Cefpirome has demonstrated bactericidal activity against a range of susceptible organisms.

Table 4: Time-Kill Assay Results for Cefpirome Sulfate

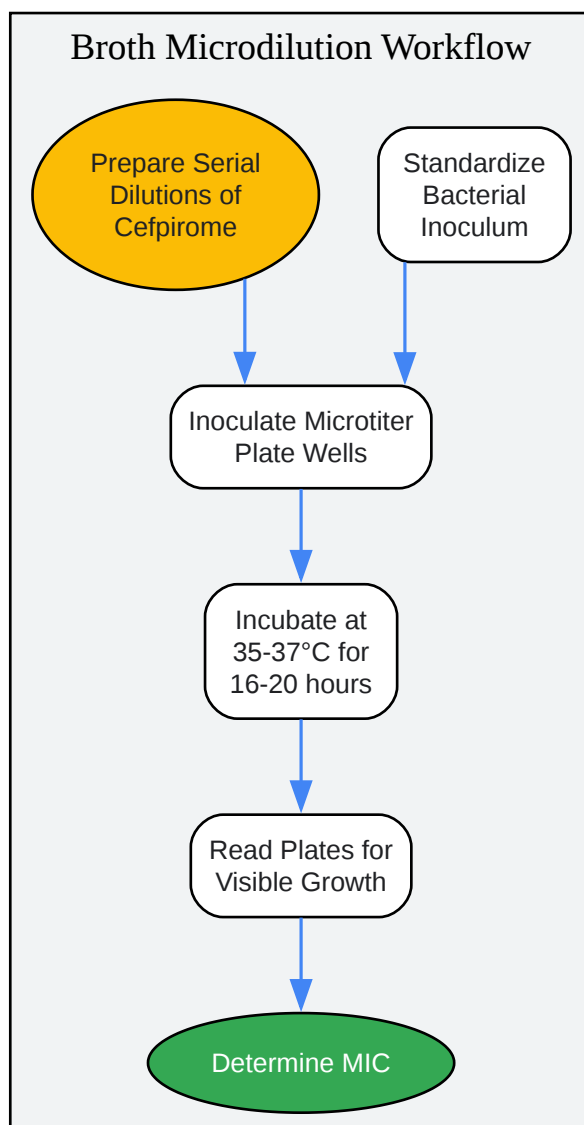
Organism	Cefpirome Concentration (x MIC)	Time (hours)	Log ₁₀ Reduction in CFU/mL
Proteus vulgaris	-	3	Maximum Killing
Pseudomonas aeruginosa	-	3	Maximum Killing
Escherichia coli	-	3	Maximum Killing
Klebsiella pneumoniae	-	3	Maximum Killing
Staphylococcus aureus (Methicillin-Resistant)	4	-	As rapid as vancomycin

Data compiled from multiple sources. A '-' indicates that the specific concentration or a precise log reduction value was not provided in the source material.^{[7][8]}

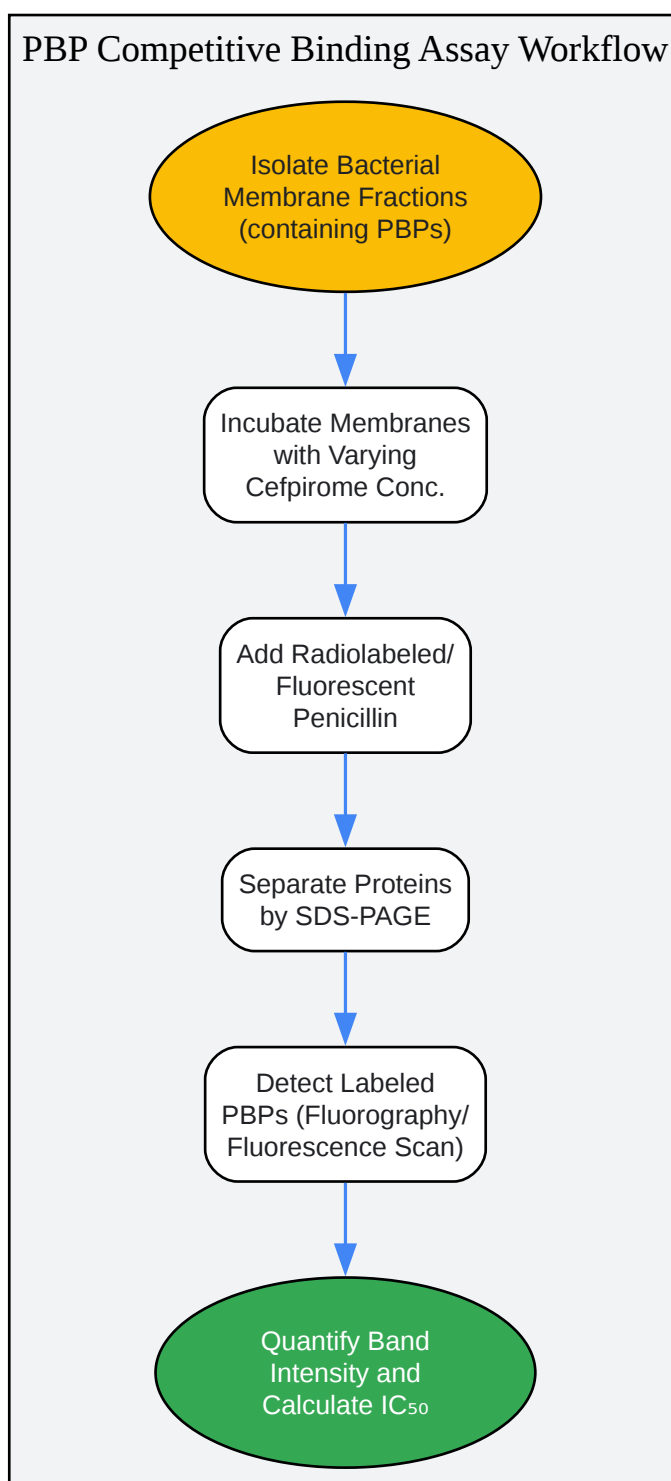
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.



PBP Competitive Binding Assay Workflow

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